N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a complex organic compound featuring a combination of azepane, thiophene, and phenoxyacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane and thiophene intermediates, followed by their coupling with the phenoxyacetamide derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. The purification steps, such as crystallization or chromatography, are also optimized for scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced to form different amine derivatives.
Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the azepane ring may produce primary or secondary amines.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The azepane and thiophene rings may interact with enzymes or receptors, modulating their activity. The phenoxyacetamide moiety can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- 2-(azepan-1-yl)ethyl methacrylate
- N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-3-methyl-benzamide
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide stands out due to its unique combination of structural elements, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H34N2O2S |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C24H34N2O2S/c1-18(2)20-11-10-19(3)15-22(20)28-17-24(27)25-16-21(23-9-8-14-29-23)26-12-6-4-5-7-13-26/h8-11,14-15,18,21H,4-7,12-13,16-17H2,1-3H3,(H,25,27) |
InChI Key |
DYSXXQDPOZONJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCC(C2=CC=CS2)N3CCCCCC3 |
Origin of Product |
United States |
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